4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide is a complex organic compound that features a pyrrole ring substituted with a phenyl group and a 2,4-dichlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide typically involves multiple steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by chlorinating 2,4-dichlorotoluene in the presence of a catalyst such as azodiisobutyronitrile, followed by hydrolysis and reduced pressure rectification.
Synthesis of the pyrrole ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The final step involves coupling the 2,4-dichlorobenzoyl chloride with the pyrrole ring and phenylhydrazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzoyl chloride: A precursor in the synthesis of the target compound.
2,4-dichlorobenzoic acid: Another related compound with similar structural features.
2,4-dichlorobenzyl alcohol: Used in various chemical reactions and as an intermediate.
Uniqueness
4-(2,4-dichlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Biological Activity
4-(2,4-Dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide is a compound of significant interest due to its potential biological activities, especially in the field of medicinal chemistry. This compound belongs to a class of hydrazone derivatives and has been studied for its anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃Cl₂N₃O
- Molecular Weight : 326.18 g/mol
- CAS Number : 338977-16-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Table 1: Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | ROS generation, MMP disruption |
HeLa (Cervical) | 10 | Apoptosis via caspase activation |
A549 (Lung) | 12 | DNA damage and oxidative stress |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity against various strains.
Table 3: Antifungal Activity Data
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 20 |
Aspergillus niger | 25 |
Case Studies
- Study on Apoptosis Induction : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase-3, leading to apoptosis. The morphological changes observed included cell shrinkage and membrane blebbing, characteristic of apoptotic cells.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated significant inhibition at lower concentrations compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-7-14(15(20)9-12)17(24)11-8-16(21-10-11)18(25)23-22-13-4-2-1-3-5-13/h1-10,21-22H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKDQWSMDDBXAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.